Aquilide A
CAS No.: 88825-03-0
Cat. No.: VC1597401
Molecular Formula: C20H30O8
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88825-03-0 |
|---|---|
| Molecular Formula | C20H30O8 |
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | 7-hydroxy-2,5,7-trimethyl-3a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one |
| Standard InChI | InChI=1S/C20H30O8/c1-9-6-20(28-17-15(25)14(24)13(23)11(8-21)27-17)7-10(2)19(4-5-19)18(3,26)16(20)12(9)22/h7,9,11,13-17,21,23-26H,4-6,8H2,1-3H3 |
| Standard InChI Key | GPHSJPVUEZFIDE-UHFFFAOYSA-N |
| SMILES | CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)OC4C(C(C(C(O4)CO)O)O)O |
| Canonical SMILES | CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)OC4C(C(C(C(O4)CO)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Aquilide A is a complex organic compound with the molecular formula C20H30O8 and a molecular weight of 398.4 g/mol . The compound contains a reactive cyclopropane ring, which contributes significantly to its biological activity and chemical reactivity . Its structural complexity is characterized by a spiro system and multiple functional groups including hydroxyl groups and a glycoside moiety.
Standard Identifiers
The following table summarizes the standard chemical identifiers for Aquilide A:
| Identifier Type | Value |
|---|---|
| CAS Number | 88825-03-0 |
| IUPAC Name | 7-hydroxy-2,5,7-trimethyl-3a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one |
| InChI | InChI=1S/C20H30O8/c1-9-6-20(28-17-15(25)14(24)13(23)11(8-21)27-17)7-10(2)19(4-5-19)18(3,26)16(20)12(9)22/h7,9,11,13-17,21,23-26H,4-6,8H2,1-3H3 |
| InChIKey | GPHSJPVUEZFIDE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)OC4C(C(C(C(O4)CO)O)O)O |
Table 1: Chemical identifiers of Aquilide A
Synonyms and Related Compounds
Aquilide A is also known by several synonyms, including Braxin C and Ptaquiloside . It is particularly noteworthy that Aquilide A and Ptaquiloside share the same molecular formula (C20H30O8) and molecular weight (398.4 g/mol), suggesting they may be related compounds or even identical under certain conditions . Both compounds have been isolated from bracken fern and show similar mutagenic properties, which has sometimes led to confusion in the scientific literature regarding their distinction.
Isolation and Source
Natural Sources
Aquilide A was first isolated from the bracken fern (Pteridium aquilinum (L.) Kuhn), one of the most abundant and widely distributed plant species worldwide . This fern has been associated with various health problems in both humans and animals since the 19th century, including cancer . The compound is predominantly found in the fronds of the plant, although concentration can vary significantly based on growth stage, altitude, and environmental conditions .
Extraction and Analytical Challenges
Research at the Laboratory for Process Engineering, Environment, Biotechnology and Energy (LEPABE) has focused on developing faster and more efficient methods for the isolation of Ptaquiloside/Aquilide A from Pteridium aquilinum . These efforts include developing appropriate quantification methods to assess the efficiency of isolation procedures and monitor the concentration during various stages of extraction .
Biological Activity
Mutagenicity and Genotoxicity
Aquilide A has been identified as a potent mutagenic compound responsible for greater than 50% of the mutagenic activity observed after incubation of the methanol extract of bracken fern under alkaline conditions . The compound exhibits significant genotoxic properties in mammalian cells in vitro, suggesting it may play a crucial role in the carcinogenic activity associated with bracken fern consumption .
Mechanism of Toxicity
The toxic effects of Aquilide A are closely linked to its chemical reactivity. Under alkaline conditions, Aquilide A can form a reactive dienone intermediate, which is believed to be the primary carcinogen . This prerequisite of alkaline conditions for the activation of the compound is supported by biological observations, as induced tumors in various organs are typically associated with environments of higher pH (7.5-8.5) .
When the reactive dienone comes into contact with physiological nucleophiles, such as purine bases in uncoiled DNA, it promotes DNA alkylation that may disrupt gene transcription . DNA cleavage occurs through the formation of adducts at specific sites, particularly through the N-3 of adenine and/or N-7 of guanine . Recent research has also identified the potential formation of O6-alkylated guanine in DNA following exposure to this class of compounds, which can be both toxic and mutagenic, typically causing GC → AT transition mutations .
The following table summarizes the key DNA adducts formed by Aquilide A and related compounds:
| DNA Adduct | Position | Biological Significance |
|---|---|---|
| N-7-alkylguanine | N-7 of guanine | Major product but less mutagenic; can lead to imidazole ring-opened products |
| N-3-alkyladenine | N-3 of adenine | Can be toxic by blocking DNA replication |
| O-6-alkylguanine | O-6 of guanine | Highly stable, toxic and mutagenic; causes GC → AT transition mutations |
Table 2: DNA adducts formed by Aquilide A and related compounds
Chemical Reactivity
Stability and Degradation
One of the most significant characteristics of Aquilide A is its extreme instability under various conditions. The compound readily degrades under acidic or alkaline conditions, as well as when exposed to heat or light . This instability has historically posed substantial challenges for researchers attempting to isolate and identify the carcinogenic factors in bracken fern .
Under alkaline conditions, Aquilide A undergoes hydrolysis to form a reactive dienone intermediate . This dienone has been identified as the primary carcinogen and is responsible for the DNA-alkylating activity of the compound . Further degradation leads to the formation of more stable aromatic compounds, such as pterosin B .
Structural Relationship to Other Compounds
Aquilide A shares structural similarities with several other bioactive natural compounds. These include:
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Hypacrone: A sesquiterpene containing a reactive cyclopropane ring, isolated from Hypolepis punctata
-
Illudins: Structurally similar compounds isolated from the basidiomycete Omphalotus illudens, which exhibit anti-tumor activity and similar reactivity with nucleophiles
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CC-1065: A highly toxic antibiotic containing a cyclopropane ring, isolated from Streptomyces zelensis
These structural analogs provide valuable insights into the structure-activity relationships of this class of compounds. Notably, small structural differences can determine whether the compound exhibits carcinogenic or anti-tumor activity .
Research Significance
Historical Context
The identification of Aquilide A represents a significant breakthrough in understanding the carcinogenic properties of bracken fern. For decades, researchers were unable to isolate and identify the specific compounds responsible for the observed carcinogenic effects of bracken fern consumption . The discovery of Aquilide A and the elucidation of its chemical properties and biological activities have helped explain why previous efforts were unsuccessful, primarily due to the compound's inherent instability under standard analytical conditions .
Public Health Implications
The presence of Aquilide A in bracken fern has significant public health implications. Bracken fern is one of the most abundant and widely distributed plant species worldwide and has been associated with various health problems in both humans and animals . In cattle, consumption of bracken fern has been shown to induce bladder and intestinal carcinomas . The identification of Aquilide A as a potent mutagenic and potentially carcinogenic compound underscores the importance of controlling bracken fern growth and limiting human and animal exposure to this plant.
Current Research Directions
Current research on Aquilide A focuses on several key areas:
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Development of more efficient isolation and quantification methods
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Further elucidation of its mechanism of action, particularly its interactions with DNA and cellular components
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Investigation of its role in the carcinogenic effects associated with bracken fern consumption
-
Comparative studies with structurally related compounds to understand the relationship between chemical structure and biological activity
These research efforts aim to enhance our understanding of Aquilide A and its biological significance, as well as to develop strategies to mitigate its potential health risks.
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